molecular formula C13H18O5S B14192882 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate CAS No. 923024-19-5

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate

Cat. No.: B14192882
CAS No.: 923024-19-5
M. Wt: 286.35 g/mol
InChI Key: JSYINVXQOVFWNB-UHFFFAOYSA-N
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Description

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound consists of a benzoate group attached to a sulfanyl group, which is further connected to a triethylene glycol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate typically involves the reaction of 2-sulfanylbenzoic acid with triethylene glycol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is monitored continuously to maintain optimal conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoate group can be reduced to form benzyl alcohol derivatives.

    Substitution: The hydroxyl groups in the triethylene glycol chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted triethylene glycol derivatives.

Scientific Research Applications

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It can also interact with enzymes, altering their activity and leading to various biological effects. The triethylene glycol chain enhances its solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
  • 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate
  • 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate

Uniqueness

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. The triethylene glycol chain also provides enhanced solubility and versatility in various applications, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

923024-19-5

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate

InChI

InChI=1S/C13H18O5S/c14-5-6-16-7-8-17-9-10-18-13(15)11-3-1-2-4-12(11)19/h1-4,14,19H,5-10H2

InChI Key

JSYINVXQOVFWNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCOCCOCCO)S

Origin of Product

United States

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